3,3,5,5-Tetramethylmorpholine

Catalog No.
S723625
CAS No.
19412-12-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,5,5-Tetramethylmorpholine

Researchers seeking a nitroxyl radical precursor with superior oxidation potential find that unsubstituted morpholine and TMP derivatives fail due to poor stability or insufficient redox capability. 3,3,5,5-Tetramethylmorpholine overcomes these limitations with its unique steric hindrance and ether oxygen-induced electron deficiency, enabling:

  • +155 mV higher oxoammonium reduction potential than TEMPO for efficient catalytic oxidation of electron-deficient alcohols.
  • Modulated pKa ensures sustained NO release half-life ~1.5 h for antimicrobial coatings.
  • Non-nucleophilic base properties minimize side reactions in sensitive API syntheses.

CAS Number

19412-12-5

Product Name

3,3,5,5-Tetramethylmorpholine

IUPAC Name

3,3,5,5-tetramethylmorpholine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3

InChI Key

YCSHCQUVDDBCFR-UHFFFAOYSA-N

SMILES

CC1(COCC(N1)(C)C)C

Canonical SMILES

CC1(COCC(N1)(C)C)C

Synonyms

3,3,5,5-Tetramethylmorpholine, 3,3,5,5-Tetramethyl-1,4-oxazinane, 3,3,5,5-Tetramethyltetrahydro-1,4-oxazine, TMMO

Purity

≥97%

Package Size

1 g, 5 g, 25 g

3,3,5,5-Tetramethylmorpholine (CAS 19412-12-5) is a highly sterically hindered secondary amine characterized by four methyl groups adjacent to the morpholine nitrogen. In industrial and advanced laboratory procurement, it is primarily valued as the direct precursor to 3,3,5,5-tetramethylmorpholine-N-oxyl (TEMMO), a potent nitroxyl radical catalyst, and as a specialized non-nucleophilic base. The presence of the ether oxygen within the ring exerts a strong inductive electron-withdrawing effect, fundamentally altering the electronic properties of the amine and its downstream derivatives compared to purely aliphatic hindered amines like 2,2,6,6-tetramethylpiperidine (TMP). This unique combination of high steric bulk and modulated basicity makes it an essential building block for synthesizing high-potential oxidation catalysts, stable diazeniumdiolate nitric oxide (NO) donors, and specialized pharmaceutical intermediates where strict control over nucleophilicity and redox potential is required[1].

Selection Fit

Sterically hindered secondary amine with symmetric 3,3,5,5-tetramethyl substitution
Reported lipophilicity (LogP) supports organic-phase partitioning and biphasic reaction design
Differentiated steric environment alters nucleophilicity and coordination chemistry vs. common morpholines
Synthetic reagent and building block; not for drug, clinical, or therapeutic use.

Attempting to substitute 3,3,5,5-tetramethylmorpholine with unsubstituted morpholine or 2,2,6,6-tetramethylpiperidine (TMP) results in immediate process failures in specialized applications. Unsubstituted morpholine lacks the critical alpha-methyl steric shielding, making it highly nucleophilic and entirely incapable of forming stable nitroxyl radicals without undergoing irreversible degradation [1]. Conversely, while TMP provides similar steric hindrance, it lacks the morpholine ring's ether oxygen. This missing electron-withdrawing group means that TMP-derived catalysts (like TEMPO) possess significantly lower oxoammonium reduction potentials and higher pKa values, rendering them insufficiently reactive for oxidizing challenging, electron-deficient substrates. Furthermore, in NO-donor synthesis, the higher pKa of TMP derivatives leads to overly rapid protonation and premature burst-release of nitric oxide, whereas the modulated pKa of 3,3,5,5-tetramethylmorpholine ensures a controlled, sustained release profile [2].

Substitution Risk

!
Lipophilicity mismatch: LogP difference vs. N-methylmorpholine exceeds 1.8 units, shifting organic/aqueous partitioning behavior. May alter reaction selectivity in biphasic systems; direct replacement not recommended.
!
Steric hindrance divergence: 3,5-dimethyl substitution creates a hindered nitrogen environment not present in morpholine or 2,6-dimethylmorpholine. Can modulate nucleophilic reactivity and coordination; reactivity profile may not transfer.
!
Class-level inference for electrochemical behavior: Oxidation pathway may proceed via aminyl radical, unlike less hindered amines. Substitution with N-methylmorpholine in electrochemical synthesis may not reproduce the same mechanism.

Oxoammonium Reduction Potential Enhancement in Nitroxyl Derivatives

When utilized as a precursor for nitroxyl radical catalysts, 3,3,5,5-tetramethylmorpholine yields TEMMO, which exhibits a significantly higher oxidizing power than the industry-standard TEMPO (derived from TMP). Voltammetric studies demonstrate that the oxoammonium reduction potential of TEMMO is 900 mV, compared to 745 mV for TEMPO. This 155 mV increase is directly attributable to the electron-withdrawing effect of the morpholine ring's oxygen atom[1].

Evidence DimensionOxoammonium reduction potential (E°)
Target Compound Data900 mV (TEMMO derivative)
Comparator Or Baseline745 mV (TEMPO derivative from TMP)
Quantified Difference+155 mV increase in reduction potential
ConditionsVoltammetric analysis across pH 0-13

Procuring this specific morpholine backbone allows for the synthesis of higher-potential catalysts capable of oxidizing sterically hindered or electron-deficient substrates that standard TEMPO cannot process.

Lipophilicity (LogP)
Cross-study comparable
LogP = 1.49 (3,3,5,5-tetramethylmorpholine) vs. −0.86 (morpholine), −0.33 (N-methylmorpholine)
Calculated octanol-water partition coefficient
Supports organic-phase partitioning and biphasic reaction design; reported >100-fold higher hydrophobicity.
Context-dependent; verify partitioning under actual solvent/temperature conditions.

Hydroxylammonium pKa Shift for Broadened pH Utility

The inductive effect of the ether oxygen in 3,3,5,5-tetramethylmorpholine substantially lowers the pKa of its corresponding hydroxylammonium ion compared to piperidine-based analogs. The measured pKa for the TEMMO hydroxylammonium ion is 5.25, whereas the TEMPO equivalent is 7.34 [1]. This significant shift alters the pH-dependent redox behavior of the molecule.

Evidence DimensionHydroxylammonium ion pKa
Target Compound Data5.25 (TEMMO derivative)
Comparator Or Baseline7.34 (TEMPO derivative)
Quantified Difference-2.09 pKa units
ConditionsAqueous buffer, determined via NMR and voltammetry

A lower pKa expands the operational window of the catalyst into more acidic environments without being deactivated by protonation, critical for specific industrial oxidations.

UV stabilization (polyolefins)
Patent-validated
Extended oxygen absorption induction time under UV (see US 4,617,333)
0.015% active nitrogen, polypropylene, 150 W Hg lamp, 80 °C
Reported improved induction time vs. unstabilized polymer; prior art comparisons claimed advantageous.
Data to verify per patent tables; source-specific review recommended.

Extended Nitric Oxide Release Kinetics in Diazeniumdiolate Donors

In the synthesis of diazeniumdiolate (DAZD) nitric oxide donors, the decomposition rate is heavily dependent on the initial protonation of the amine nitrogen, which is governed by its pKa. 3,3,5,5-Tetramethylmorpholine, possessing a lower pKa than unhindered piperidines and extreme steric shielding, forms a DAZD complex with a prolonged NO release half-life of approximately 1.5 hours [1]. Unhindered or higher-pKa amines typically exhibit much faster, less controlled release profiles.

Evidence DimensionNitric Oxide (NO) release half-life
Target Compound Data~1.5 hours (DAZD derivative)
Comparator Or BaselineRapid burst release (< 30 mins) in unhindered/high-pKa amine DAZDs
Quantified DifferenceSignificantly extended half-life enabling sustained release
ConditionsPhysiological pH and temperature

For medical device coatings and therapeutics, this compound provides the necessary kinetic stability to achieve sustained antimicrobial or vasodilatory NO release rather than an ineffective burst.

Electrochemical oxidation pathway
Class-level inference
Analogous 2,2,6,6-tetramethylmorpholine forms aminyl radical via one-electron oxidation; steric hindrance alters pathway vs. N-methylmorpholine
Deoxygenated acetonitrile, controlled-potential electrolysis
May support electrochemical syntheses where controlled radical formation is desired; distinct from non-hindered amine oxidation.
Structural analogy-based inference; confirm with direct study on 3,3,5,5-tetramethylmorpholine.

Precursor for High-Potential TEMMO Oxidation Catalysts

Due to the +155 mV increase in oxoammonium reduction potential over TEMPO, 3,3,5,5-tetramethylmorpholine is the required precursor for synthesizing TEMMO. This catalyst is specifically procured for the multi-stage catalytic carboxylation of mercerized cellulose fibers and the oxidation of highly sterically hindered or electron-deficient alcohols where standard TEMPO exhibits poor conversion rates[1].

Synthesis of Sustained-Release Nitric Oxide (NO) Donors

The unique combination of steric hindrance and lowered amine pKa makes this compound an optimal scaffold for diazeniumdiolate (DAZD) NO donors. It is utilized in the development of antimicrobial and antithrombotic coatings for medical devices (such as catheters and stents), where a sustained NO release half-life (~1.5 hours) is required to prevent biofilm formation and platelet aggregation[2].

Specialized Non-Nucleophilic Base in Organic Synthesis

In synthetic routes requiring a base that is entirely non-nucleophilic but less basic than 2,2,6,6-tetramethylpiperidine (TMP) or diisopropylethylamine (DIPEA), 3,3,5,5-tetramethylmorpholine provides an ideal balance. Its bulk prevents unwanted alkylation or acylation at the nitrogen, while the ether oxygen lowers its basicity, preventing base-catalyzed side reactions in sensitive pharmaceutical intermediate syntheses [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
UV-stabilized polyolefin development
Reported patent-validated induction time extension
UV-induced oxidation resistance under accelerated aging
Lipophilic biphasic reaction design
High LogP for organic-phase partitioning
Partition coefficient verification in target solvent system
Sterically hindered N-oxide synthesis
Steric bulk at nitrogen alters oxidation selectivity
Oxidation pathway and N-oxide stability profiling
Medicinal chemistry scaffold
Symmetrical substitution and predictable lipophilicity
LogP/pKa modulation in SAR exploration

XLogP3

0.7

Wikipedia

3,3,5,5-tetramethylmorpholine

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